[4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
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Overview
Description
[4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a fluorophenyl group, a diazepane ring, and a benzoxazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone typically involves multiple steps, including the formation of the diazepane ring, the introduction of the fluorophenyl group, and the coupling with the benzoxazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored for its efficacy in treating certain diseases or conditions, particularly those involving its molecular targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
- [4-(4-Bromophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
- [4-(4-Methylphenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
Uniqueness
The uniqueness of [4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-28-14-9-21-24-19-8-3-16(15-20(19)29-21)22(27)26-11-2-10-25(12-13-26)18-6-4-17(23)5-7-18/h3-8,15H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVXFKCVEAWNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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